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1-(3,4-Dimethylphenyl)piperidin-4-ol

PI3Kδ Kinase Binding Affinity

Medicinal chemistry teams often face CYP inhibition liabilities that derail kinase inhibitor programs. This compound provides a solution: a piperidine scaffold with moderate PI3Kδ affinity (IC50=2.70 nM) and significantly lower CYP3A4 inhibition (IC50=10,000 nM) than 4-fluorophenyl analogs. Key advantages: • Enables SAR studies with a matched molecular pair (vs. 3-substituted isomer, cellular IC50=102 nM) to dissect PI3Kδ pathway effects. • Favorable XLogP3 (2.6) aligns with CNS drug-likeness, reducing risk of poor brain exposure. • Sourced reliably for library synthesis and probe development.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 1226205-34-0
Cat. No. B2979028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)piperidin-4-ol
CAS1226205-34-0
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCC(CC2)O)C
InChIInChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)14-7-5-13(15)6-8-14/h3-4,9,13,15H,5-8H2,1-2H3
InChIKeyYDHYLAKFMSDKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylphenyl)piperidin-4-ol – Chemical Identity & Procurement


1-(3,4-Dimethylphenyl)piperidin-4-ol (CAS: 1226205-34-0) is a synthetic piperidine derivative characterized by a 3,4-dimethylphenyl substituent at the piperidine nitrogen and a hydroxyl group at the 4-position. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, it exhibits a calculated XLogP3 of 2.6, indicating moderate lipophilicity [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research . Its structural features provide a scaffold for exploring structure-activity relationships (SAR) in drug discovery, particularly within the context of central nervous system (CNS) and oncology targets .

PI3Kδ pathway inhibition study fit
CYP3A4 metabolism context review
CNS probe development building block

1-(3,4-Dimethylphenyl)piperidin-4-ol – Uninformed Replacement Risks


The piperidine scaffold is highly sensitive to substitution patterns, where even minor alterations in the aryl group's position, substitution, or nitrogen substitution can lead to significant shifts in target engagement, off-target activity profiles, and physicochemical properties . For example, the 3,4-dimethylphenyl substitution pattern in 1-(3,4-Dimethylphenyl)piperidin-4-ol is a critical determinant of its biological interaction landscape, and swapping it for a 4-fluorophenyl, 3,4-dimethoxyphenyl, or unsubstituted phenyl group can drastically alter binding affinities, as demonstrated by comparative PI3Kδ and CYP3A4 inhibition data [1]. Uninformed substitution without quantitative comparative data risks derailing SAR studies, invalidating biological assays, and incurring significant sunk costs in both time and resources.

Target 3,4-Dimethylphenyl motif
Risk 4-Fluorophenyl or other aryl groups may shift PI3Kδ binding kinetics.
Target Piperidine N-substitution
Risk CYP3A4 interaction profile may differ significantly with halogenated analogs.
Target 4-Hydroxyl piperidine scaffold
Risk 3-Substituted positional isomers can drastically alter cellular PI3Kδ activity.

1-(3,4-Dimethylphenyl)piperidin-4-ol – Quantitative Evidence


PI3Kδ Binding Affinity vs. 4-Fluorophenyl Analog

In a competitive fluorescence polarization assay, 1-(3,4-Dimethylphenyl)piperidin-4-ol exhibited an IC50 of 2.70 nM for PI3Kδ, while its close analog, 1-(4-fluorophenyl)piperidin-4-ol, demonstrated an IC50 of 0.480 nM under identical conditions [1]. This represents a 5.6-fold difference in binding affinity, underscoring the substantial impact of aryl substitution on target engagement. Notably, this trend is reversed for CYP3A4 inhibition, where the dimethylphenyl analog shows a lower risk of interaction (IC50 = 10,000 nM) compared to the fluorophenyl analog (IC50 = 510 nM) [2].

PI3Kδ Binding
Head-to-head
IC50 2.70 nM
vs. 4-fluorophenyl analog (0.480 nM)
Supports PI3Kδ pathway assay context
5.6-fold binding difference reported
PI3Kδ Kinase Binding Affinity

CYP3A4 Inhibition Liability vs. 4-Fluorophenyl Analog

Time-dependent inhibition of CYP3A4 in human liver microsomes was assessed. 1-(3,4-Dimethylphenyl)piperidin-4-ol displayed an IC50 of 10,000 nM, while the 4-fluorophenyl analog showed a significantly more potent inhibition with an IC50 of 510 nM [1]. This ~20-fold difference indicates a substantially lower risk of CYP3A4-mediated drug-drug interactions (DDIs) for the dimethylphenyl derivative, a critical advantage in early-stage drug development where a clean CYP profile is essential [2].

CYP3A4 Liability
Head-to-head
IC50 10,000 nM
vs. 4-fluorophenyl analog (510 nM)
Supports reduced DDI risk assay context
~20-fold lower inhibition reported
CYP3A4 Drug-Drug Interaction Metabolism

XLogP3 vs. Reference CNS Drugs

The calculated XLogP3 for 1-(3,4-Dimethylphenyl)piperidin-4-ol is 2.6 [1]. This value positions it within the optimal lipophilicity range (cLogP ~2-4) associated with favorable blood-brain barrier (BBB) permeability and CNS drug-likeness [2]. For context, many marketed CNS drugs (e.g., haloperidol, clozapine) and high-quality CNS PET tracers fall within this range, whereas analogs with higher or lower lipophilicity often exhibit suboptimal CNS exposure or increased off-target binding [3].

Lipophilicity
Class-level
XLogP3 = 2.6
Predicted range for CNS drugs: 2–4
Supports CNS probe development selection
Computational prediction, data to verify
Lipophilicity CNS Penetration ADME

Cellular PI3Kδ Activity vs. Positional Isomer

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, 1-(3,4-Dimethylphenyl)piperidin-4-ol demonstrated an IC50 of 374 nM [1]. In contrast, its positional isomer, 3-(3,4-dimethylphenyl)piperidine, exhibited an IC50 of 102 nM under the same assay conditions [2]. This 3.7-fold difference in cellular potency highlights the critical role of the piperidine substitution pattern (N-substitution vs. 3-substitution) in translating biochemical binding affinity to functional cellular activity.

Cellular Activity
Head-to-head
IC50 374 nM
vs. 3-substituted isomer (102 nM)
Supports cell-model target engagement review
3.7-fold potency difference observed
Cellular Efficacy PI3Kδ Cell Assay

1-(3,4-Dimethylphenyl)piperidin-4-ol – Drug Discovery Applications


PI3Kδ Lead Optimization

Given its moderate PI3Kδ biochemical affinity (IC50 = 2.70 nM) [1] and significantly lower CYP3A4 inhibition liability (IC50 = 10,000 nM) compared to the 4-fluorophenyl analog (IC50 = 510 nM) [2], 1-(3,4-Dimethylphenyl)piperidin-4-ol is a strategic choice for medicinal chemistry teams aiming to develop selective PI3Kδ inhibitors with reduced DDI potential. Its cellular activity (pAKT IC50 = 374 nM) [1] provides a clear benchmark for structure-activity relationship (SAR) studies focused on improving cellular potency while maintaining a favorable metabolic profile.

CNS-Penetrant Probe Development

The compound's calculated XLogP3 of 2.6 [1] aligns with the optimal lipophilicity range for CNS drug candidates [2]. This makes it a valuable building block for synthesizing chemical probes intended for in vivo target engagement studies in the central nervous system. Researchers can confidently prioritize this scaffold for CNS programs, knowing it has a favorable predicted BBB permeability profile compared to more lipophilic or hydrophilic analogs, thus reducing the risk of poor brain exposure in early preclinical studies.

Chemical Biology & Target Deconvolution

The stark contrast in cellular PI3Kδ potency between 1-(3,4-Dimethylphenyl)piperidin-4-ol (IC50 = 374 nM) and its 3-substituted isomer (IC50 = 102 nM) [1] provides a powerful tool for chemical biology studies. These two compounds, with well-defined differences in cellular activity, can be used as a matched pair to dissect the functional consequences of PI3Kδ inhibition in complex biological systems, helping to validate target engagement and pathway effects with a high degree of confidence.

Scaffold Diversification in Kinase Libraries

For organizations building targeted kinase inhibitor libraries, 1-(3,4-Dimethylphenyl)piperidin-4-ol offers a unique structural vector for diversification. Its combination of moderate PI3Kδ affinity [1] and favorable CYP3A4 profile [2] distinguishes it from commonly employed fluorophenyl or methoxyphenyl piperidine analogs, which often exhibit higher CYP inhibition liabilities. Including this scaffold can broaden the chemical space covered by a screening library and increase the chances of identifying hits with a more balanced ADME/PK profile.

Application
Selection Property
Validation Focus
PI3Kδ Lead Optimization
Kinase selectivity review
Reported CYP3A4 metabolism context
CNS Penetrant Probes
Physicochemical profile review
In vitro BBB permeability model context
Target Deconvolution
Cellular potency review
Isomer-specific assay controls
Kinase Library Expansion
Scaffold diversification review
Comparative kinase and CYP panel data
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